6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
“6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with imidazole scaffolds, such as 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, play a crucial role in the design of pharmacophores for kinase inhibition. These molecules are particularly effective in inhibiting p38 mitogen-activated protein (MAP) kinase, which is involved in pro-inflammatory cytokine release. The selective inhibition of p38 MAP kinase by compounds with imidazole and pyridine rings offers a pathway to developing treatments for diseases with an inflammatory component. The design and synthesis of these inhibitors are informed by crystal structures of p38 in complex with organic ligands, highlighting the importance of specific interactions within the ATP-binding pocket of the kinase (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those derived from imidazo[1,2-a]pyridine compounds, are valuable in organic synthesis and catalysis. Their versatility as synthetic intermediates stems from their reactivity and the ability to participate in a wide range of chemical reactions. These compounds are integral to forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their medicinal applications are also significant, with potential in anticancer, antibacterial, and anti-inflammatory therapies (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Optical Sensors and Biomedical Applications
Pyrimidine and imidazole derivatives are extensively used in the development of optical sensors due to their biological and medicinal relevance. These compounds are known for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, their biological and medicinal applications are diverse, ranging from therapeutic uses to diagnostic tools (Jindal & Kaur, 2021).
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridines strongly depends on their substitution pattern . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address the frequent challenges associated with the reported methods . The ecological impact of the methods and the mechanistic aspects are also being emphasized .
Properties
IUPAC Name |
6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3IN2O2/c10-9(11,12)7-6(8(16)17)15-3-4(13)1-2-5(15)14-7/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUMLCHWKYLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1I)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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